Absence of 3-Phenyl Group Reduces Molecular Weight by 23% While Retaining Pharmacophoric Activity – SAR Evidence from NQO1/GSTP1 Dual Inhibitor Studies
The closest structural analog with published quantitative data is MNPC (5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide; MW 330.32), which inhibits U87MG/EGFRvIII glioblastoma cell proliferation with an IC₅₀ of 1.32 μM [1]. Critically, SAR analysis in the same study demonstrated that the 3-phenyl-5-methylisoxazole group could be replaced without substantially affecting inhibitory activity [1]. The target compound (MW 254.22) lacks this 3-phenyl substituent, representing a 76 Da (23%) reduction in molecular weight. While direct IC₅₀ data for the target compound are not reported in the same assay, the SAR conclusion that the 3-phenyl group is non-essential for anti-proliferative activity supports the inference that the des-phenyl compound retains comparable pharmacophoric potency at the NQO1/GSTP1 targets.
| Evidence Dimension | Molecular weight (structural complexity) |
|---|---|
| Target Compound Data | 254.22 g·mol⁻¹ (no 3-phenyl substitution) |
| Comparator Or Baseline | MNPC: 330.32 g·mol⁻¹ (3-phenyl substitution present) |
| Quantified Difference | Δ = −76.1 g·mol⁻¹ (−23.0% reduction in MW) |
| Conditions | SAR analysis from Lei et al. (2020), J Hematol Oncol 13:141; U87MG/EGFRvIII cell proliferation assay |
Why This Matters
For procurement, lower molecular weight generally correlates with improved synthetic accessibility, reduced cost of goods, and potentially superior ADME properties, while SAR evidence indicates the 3-phenyl group is not required for target engagement.
- [1] Lei K, Gu X, Alvarado AG, et al. Discovery of a dual inhibitor of NQO1 and GSTP1 for treating glioblastoma. J Hematol Oncol. 2020;13:141. doi:10.1186/s13045-020-00979-y. View Source
